Selfotel
Overview
Description
Selfotel, also known as CGS-19755, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially researched for its potential neuroprotective effects, particularly in the treatment of acute ischemic stroke. This compound competes directly with glutamate for binding to the NMDA receptor, thereby inhibiting the excitotoxic effects of glutamate .
Mechanism of Action
Target of Action
Selfotel, also known as CGS-19755, is a drug that acts as a competitive NMDA antagonist . The primary target of this compound is the N-methyl-D-aspartate (NMDA) receptor . This receptor plays a crucial role in the transmission of excitatory signals in the nervous system .
Mode of Action
This compound directly competes with glutamate for binding to the NMDA receptor . By binding to the receptor, this compound inhibits the action of glutamate, an excitatory neurotransmitter . This competitive antagonism at the NMDA receptor is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of NMDA receptors by this compound can prevent the overstimulation of these receptors, a condition known as excitotoxicity . Excitotoxicity is associated with several neurological conditions, including stroke and traumatic brain injury . By preventing excitotoxicity, this compound can potentially mitigate the damage caused by these conditions .
Pharmacokinetics
It is known that this compound has been tested in clinical trials for stroke and traumatic brain injury . The safety and efficacy of doses up to 1.5 mg/kg have been evaluated .
Result of Action
The molecular and cellular effects of this compound’s action are complex. Initial studies showed that this compound has anticonvulsant, anxiolytic, analgesic, and neuroprotective effects . As a result, clinical development of this compound was ultimately discontinued .
Biochemical Analysis
Biochemical Properties
Selfotel acts as a competitive antagonist at the NMDA receptor, directly competing with glutamate for binding to the receptor . This interaction inhibits the excitatory effects of glutamate, which is crucial in preventing excitotoxicity—a process that leads to neuronal damage and death. This compound’s primary biochemical role is to block the NMDA receptor, thereby reducing calcium influx into neurons and preventing the activation of downstream neurotoxic pathways .
Cellular Effects
This compound has been shown to have various effects on different cell types. In neurons, it exhibits neuroprotective properties by preventing excitotoxicity-induced cell death . This is achieved by inhibiting the excessive activation of NMDA receptors, which reduces calcium influx and subsequent cellular damage. Additionally, this compound has been observed to have anticonvulsant, anxiolytic, and analgesic effects . Its potential neurotoxic effects, similar to those seen with phencyclidine, have raised concerns about its safety .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NMDA receptor at the glutamate binding site, thereby preventing glutamate from activating the receptor . This competitive inhibition reduces calcium influx into the neuron, which is a critical step in the excitotoxic cascade. By blocking this pathway, this compound helps to protect neurons from excitotoxic damage. Additionally, this compound’s interaction with the NMDA receptor can modulate various signaling pathways, including those involved in synaptic plasticity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, it provides significant neuroprotection by blocking NMDA receptors and preventing excitotoxicity . Long-term studies have shown that prolonged exposure to this compound can lead to neurotoxic effects, including altered mental states and increased mortality in animal models . These findings highlight the importance of carefully monitoring the duration and dosage of this compound administration in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can induce neurotoxic effects, including hallucinations and altered mental states . These dose-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the NMDA receptor. By blocking the receptor, this compound influences the metabolism of glutamate and other excitatory amino acids . This interaction can affect metabolic flux and the levels of various metabolites involved in excitatory neurotransmission. Additionally, this compound’s effects on calcium influx can influence metabolic pathways related to calcium-dependent enzymes and signaling molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NMDA receptor . It binds to the receptor at the glutamate binding site, which facilitates its distribution to areas of high receptor density, such as the hippocampus and cortex . The transport and distribution of this compound are crucial for its neuroprotective effects, as it needs to reach and bind to NMDA receptors to exert its action.
Subcellular Localization
This compound’s subcellular localization is primarily at the NMDA receptor sites on the neuronal cell membrane . By binding to these receptors, this compound can effectively block glutamate-induced excitotoxicity. The localization of this compound to these specific sites is essential for its function, as it allows for targeted inhibition of NMDA receptor activity. Additionally, any post-translational modifications or targeting signals that direct this compound to these sites can influence its efficacy and safety .
Preparation Methods
Selfotel can be synthesized through a series of chemical reactions. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a piperidine derivative.
Phosphonomethylation: The piperidine derivative undergoes a phosphonomethylation reaction to introduce the phosphonomethyl group.
Carboxylation: The resulting compound is then carboxylated to form the final product, this compound.
The reaction conditions for these steps involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Selfotel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Selfotel is used as a tool to study the properties and behavior of NMDA receptors.
Biology: In biological research, this compound is used to investigate the role of NMDA receptors in cellular processes and neuroprotection.
Medicine: this compound was initially researched for its potential to treat acute ischemic stroke due to its neuroprotective effects.
Comparison with Similar Compounds
Selfotel is unique among NMDA receptor antagonists due to its competitive binding mechanism. Similar compounds include:
Phencyclidine (PCP): A non-competitive NMDA receptor antagonist with different binding properties.
Ketamine: Another non-competitive NMDA receptor antagonist used for its anesthetic and antidepressant effects.
Memantine: A low-affinity, non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Compared to these compounds, this compound’s competitive binding mechanism offers a different approach to modulating NMDA receptor activity .
Properties
IUPAC Name |
(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRCCNDNGONCD-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045675 | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110347-85-8, 113229-62-2 | |
Record name | Selfotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110347-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selfotel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selfotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SELFOTEL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selfotel (cis-4-phosphonomethyl-2-piperidine carboxylic acid) acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate recognition site [, , ]. This binding prevents glutamate, an excitatory neurotransmitter, from activating the receptor. By blocking NMDA receptor activation, this compound reduces excessive calcium influx into neurons, which is believed to contribute to neuronal damage following events like stroke or traumatic brain injury [, , , , , , ]. This neuroprotective effect has been observed in various animal models [, , , , ].
A: * Molecular Formula: C7H12NO5P* Molecular Weight: 221.15 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR and X-ray diffraction have been employed to elucidate the structures of this compound and its analogs [, ].
ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around receptor binding rather than catalyzing chemical reactions.
A: While the provided abstracts don't elaborate on specific computational studies, they highlight the development of structural analogs of this compound []. It is highly likely that computational methods like molecular docking, QSAR modeling, and molecular dynamics simulations were employed during the design and optimization of these analogs.
A: Research has focused on synthesizing this compound analogs with variations in their aromatic and piperidine moieties [, ]. These modifications aim to explore the SAR and potentially identify compounds with improved potency, selectivity for NMDA receptor subtypes, or more favorable pharmacological profiles.
ANone: this compound's neuroprotective potential has been extensively studied in both in vitro and in vivo models:
- In vitro: Studies have utilized chick embryo retina slices and cultured rat hippocampal and cortical neurons to demonstrate this compound's ability to protect against glutamate- and NMDA-induced neurotoxicity [].
- In vivo: Various animal models, including those mimicking global and focal ischemia, head and spinal cord trauma, and acute subdural hematoma, have been used [, , , , , , ]. These studies demonstrated this compound's neuroprotective efficacy, albeit with varying degrees of success.
ANone: The development of resistance to this compound has not been documented in the literature.
ANone: While this compound exhibited neuroprotective effects in preclinical models, clinical trials revealed potential safety concerns. These concerns primarily revolved around dose-limiting neuropsychological side effects, including:
- Psychomimetic effects: Hallucinations, agitation, confusion, paranoia, and delirium were frequently reported, particularly at doses above 1.0 mg/kg [, , ].
- Neurological effects: Ataxia and dizziness were also observed in some patients [].
ANone: The provided abstracts do not mention specific biomarkers associated with this compound treatment.
A: The abstracts mention the use of high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine this compound enantiomers in human urine after derivatization []. This suggests a combination of analytical techniques were employed to study its pharmacokinetics and metabolism.
ANone: The provided abstracts do not contain information regarding the dissolution and solubility of this compound.
ANone: this compound's journey highlights both the promise and challenges of developing neuroprotective therapies:
- Early Promise: Preclinical studies in various animal models demonstrated the potential of this compound as a neuroprotective agent against different types of cerebral injury [, , , , ].
- Clinical Trials: This early promise led to the initiation of Phase III clinical trials in both severe head injury and acute ischemic stroke patients [, , ].
- Premature Termination: Concerns regarding potential increased mortality and lack of clear efficacy led to the premature termination of these trials [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.